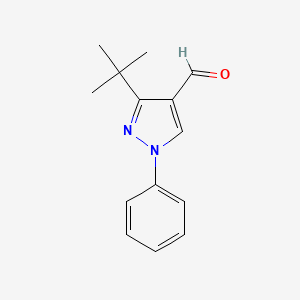![molecular formula C25H19FN2O4S B2386890 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-45-5](/img/no-structure.png)
3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O4S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Characterizations
- Synthesis of Pyrimidine Derivatives : Compounds with pyrimidine cores have been synthesized through various methods, demonstrating the chemical flexibility and potential of pyrimidine derivatives for further modifications and applications in medicinal chemistry. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcased a route that could be applied to the preparation of similar compounds, highlighting their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase with significant activity against certain types of cancer (Grivsky et al., 1980).
Biological Activities
- Antitumor Activities : Synthesized pyrimidine derivatives have been explored for their antitumor activities. One study described the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting the compound's potency as an inhibitor of mammalian dihydrofolate reductase and its significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Nonlinear Optical Properties
- Nonlinear Optical Materials : The third-order nonlinear optical properties of novel styryl dyes related in structure to the target compound were studied, indicating potential as materials for optical device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009).
Herbicidal Activities
- Herbicidal Potential : Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to the target molecule, showed good herbicidal activities against Brassica napus, highlighting the agricultural applications of such chemical entities (Huazheng, 2013).
Antimicrobial Activities
- Synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents have also been reported, indicating the versatility of pyrimidine derivatives in developing new antimicrobial agents (More et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid and acetic anhydride to form the desired product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-fluorobenzylamine", "2-thiophenecarboxylic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine in ethanol to form the imine intermediate.", "Step 2: Addition of 2-thiophenecarboxylic acid and acetic anhydride to the imine intermediate and refluxing the mixture for several hours.", "Step 3: Isolation of the product by filtration and recrystallization from a suitable solvent." ] } | |
Numéro CAS |
902294-45-5 |
Formule moléculaire |
C25H19FN2O4S |
Poids moléculaire |
462.5 |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O4S/c1-31-19-12-11-17(13-20(19)32-2)28-24(29)23-22(18-5-3-4-6-21(18)33-23)27(25(28)30)14-15-7-9-16(26)10-8-15/h3-13H,14H2,1-2H3 |
Clé InChI |
PQXYWKCLEGFPKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=C(C=C5)F)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)

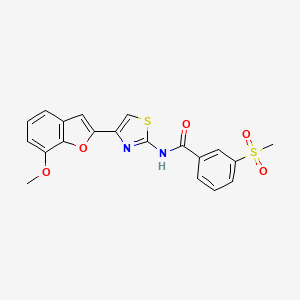
![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)
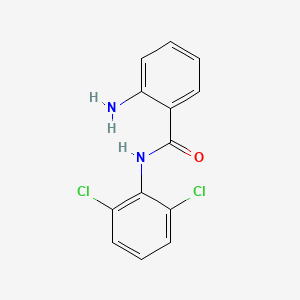
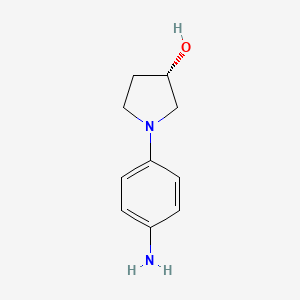
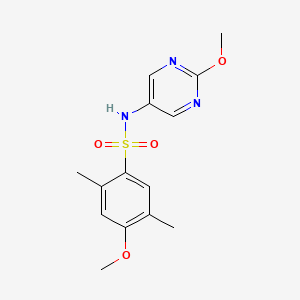
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
